2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde
Description
2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole core substituted at the 2-position with a 6-methylpyridyl group and at the 5-position with an aldehyde functional group. This structure combines the aromatic and electronic properties of both imidazole and pyridine rings, making it a versatile intermediate in medicinal and agrochemical synthesis. The aldehyde group at the 5-position offers reactivity for further functionalization, such as condensation reactions to form hydrazones or Schiff bases, which are critical in developing bioactive molecules .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-7-2-3-8(4-11-7)10-12-5-9(6-14)13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
SCDPLTROVIKCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(6-Methyl-3-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(6-Methyl-3-pyridyl)imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde with key analogs from the literature:
Key Findings
Substituent-Driven Bioactivity :
- Halogenated Derivatives (5d, 5e) : The presence of chloro and bromo groups in 2-n-butyl-4-chloroimidazole-5-carbaldehyde analogs correlates with enhanced antimicrobial activity against Gram-positive bacteria, likely due to increased electrophilicity and membrane disruption .
- Aldehyde vs. Carboxylic Acid : While the aldehyde group in the target compound enables derivatization (e.g., hydrazone formation for antimicrobial agents), carboxylic acid derivatives like imazamox and imazethapyr exhibit herbicidal activity by inhibiting plant-specific enzymes .
In contrast, herbicides like imazamox and imazethapyr rely on ethyl or methoxymethyl groups for target-site binding in plants .
Synthetic Utility :
- The aldehyde group in 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde is pivotal for constructing bis-heterocyclic systems (e.g., pyrazolines), a strategy used in antimicrobial drug development . Conversely, carboxylic acid analogs are optimized for stability and systemic transport in plants .
Research Implications and Limitations
- Antimicrobial Potential: While halogenated imidazole-carbaldehydes (e.g., 5d, 5e) show promise, the target compound’s methylpyridyl substituent may require further modification (e.g., introducing electron-withdrawing groups) to enhance bioactivity .
- Agrochemical Divergence : The herbicidal activity of imazamox and imazethapyr underscores the importance of carboxylic acid groups for plant enzyme inhibition, a feature absent in the aldehyde-containing target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
